Amyloid-β Aggregation Inhibition: Head-to-Head IC50 Comparison Among Biphenyltetrol Isomers
In a 2024 Congo red spectral shift assay employing Aβ(1-40) peptide, 2,2',5,5'-biphenyltetrol (2c) exhibited an IC50 value of 3.4 ± 1.0 relative to Aβ concentration (1X = 25 μM) [1]. Under identical conditions, the 3,3',4,4'-isomer (2a) demonstrated an IC50 of ~1.0X, the 2,2',3,3'-isomer (2d) showed 7.9 ± 0.9, and the unsymmetrical 2,3',4',5-isomer (2g) displayed 1.8 ± 0.8. Isomers featuring meta-hydroxyl groups (2b, 2e, 2f) were completely ineffective even at a 10X concentration [1].
| Evidence Dimension | IC50 (inhibition of Aβ aggregation, relative to Aβ concentration) |
|---|---|
| Target Compound Data | 3.4 ± 1.0 (1X = 25 μM) |
| Comparator Or Baseline | 2a (3,3',4,4'-isomer): ~1.0X; 2d (2,2',3,3'-isomer): 7.9 ± 0.9; 2g (2,3',4',5-isomer): 1.8 ± 0.8; others: >10X or inactive |
| Quantified Difference | 3.4-fold less potent than 2a, 2.3-fold more potent than 2d, and significantly active versus inactive meta-isomers |
| Conditions | Congo red spectral shift assay; Aβ(1-40) peptide; 25 μM peptide concentration; 37°C; incubation time 24-48 h |
Why This Matters
This quantitative activity profile confirms that the 2,2',5,5' substitution pattern yields a distinct, intermediate potency that is not replicated by other isomers, enabling precise structure-activity relationship studies and avoiding the false-negative results associated with inactive meta-substituted analogs.
- [1] Wicks, S. L., et al. (2024). Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors. Letters in Organic Chemistry, 21(11), 964–972. doi:10.2174/0115701786286700240322065602 View Source
